2,2',2''-(Benzene-1,3,5-triyl)triacetonitrile
Overview
Description
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile is an organic compound with the molecular formula C12H9N3. It is a solid substance that appears as a colorless to pale yellow solid. This compound is known for its high solubility in various organic solvents and is commonly used in organic synthesis reactions due to its reactivity .
Mechanism of Action
Target of Action
It has been used in the synthesis of novel materials such as covalent organic frameworks and conjugated polymers , suggesting that its reactivity and ability to form extended π-conjugated systems may play a crucial role in its function.
Mode of Action
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile is often involved in Knoevenagel condensation reactions . This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, leading to the formation of a carbon-carbon double bond .
Biochemical Pathways
Its use in the synthesis of materials with extended π-conjugated systems suggests that it may influence pathways related to electron transfer and conductivity .
Pharmacokinetics
As a research chemical, it is primarily used in the synthesis of other compounds and materials .
Result of Action
Its use in the synthesis of materials with extended π-conjugated systems suggests that it may contribute to the properties of these materials, such as their conductivity and structural stability .
Action Environment
The action of 2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile is likely influenced by various environmental factors, such as temperature, pH, and the presence of other reactants . For instance, its reactivity in Knoevenagel condensation reactions may be affected by the nature of the catalyst used, the solvent, and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile involves the reaction of triphenylethylene with an excess of trichloroacetonitrile under basic conditions . This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the nitrile groups are replaced by other functional groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: The compound can react with other molecules to form larger, more complex structures through condensation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,2’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)triacetonitrile
- 1,2,4,5-Benzenetetraacetonitrile
- 2-(2-Aminophenyl)acetonitrile
- 2-(3-Aminophenyl)acetonitrile
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile is unique due to its high reactivity and solubility in organic solvents. This makes it particularly useful in organic synthesis and industrial applications where such properties are desirable. Its ability to undergo a wide range of chemical reactions also sets it apart from similar compounds .
Properties
IUPAC Name |
2-[3,5-bis(cyanomethyl)phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIMSNKURDQYSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CC#N)CC#N)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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